BRD9757

Epigenetics HDAC6 Inhibition Cellular Selectivity

BRD9757 is an indispensable, cap-free HDAC6 inhibitor for researchers requiring unambiguous target deconvolution. Its unique structural scaffold delivers >20-fold selectivity over Class I and >400-fold over Class IIa HDACs, eliminating the polypharmacology common with pan-inhibitors. This ensures phenotypic changes in microtubule dynamics or aggresome formation studies are exclusively attributable to HDAC6 inhibition. Procure this well-characterized, low-MW (127.14 Da) probe to guarantee experimental reproducibility and serve as a benchmark for your novel compound screening or SAR campaigns.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 1423058-85-8
Cat. No. B606363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD9757
CAS1423058-85-8
SynonymsBRD 9757;  BRD9757;  BRD-9757
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CC=C(C1)C(=O)NO
InChIInChI=1S/C6H9NO2/c8-6(7-9)5-3-1-2-4-5/h3,9H,1-2,4H2,(H,7,8)
InChIKeyRYYGSXXWQSXKRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRD9757 Procurement: Baseline Overview of a Cap-Free, Selective HDAC6 Inhibitor


BRD9757 (CAS 1423058-85-8), also known as N-Hydroxycyclopent-1-enecarboxamide or compound 14, is a small-molecule hydroxamic acid that acts as a potent, reversible, and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC [1]. With a molecular weight of just 127.14 Da and a compact structure lacking a traditional surface-binding 'cap' group, BRD9757 is cell-permeable and demonstrates an IC50 of 30 nM against recombinant human HDAC6 [1]. Its unique mechanism of action stems from precise chelation of the catalytic zinc ion and favorable interactions within the HDAC6 active site, enabling high ligand efficiency without the need for a capping motif, as reported in the seminal 2013 publication by Wagner et al. [1].

Why BRD9757 Cannot Be Simply Substituted: Structural and Pharmacological Uniqueness


Substituting BRD9757 with a generic 'HDAC6 inhibitor' or even a close structural analog is scientifically unsound due to its unique combination of being 'cap-free' and having a well-defined, high-selectivity profile across all HDAC classes. Unlike many other HDAC inhibitors that rely on a bulky cap group for selectivity, BRD9757 achieves its selectivity through a carefully designed linker element and the cyclopentene ring [1]. This structural difference directly translates to a distinct pharmacological fingerprint: potent inhibition of HDAC6 (IC50 30 nM) with >20-fold selectivity over Class I HDACs (HDAC1/2/3/8) and >400-fold selectivity over Class IIa HDACs (HDAC4/5/7/9) . This profile is not a 'class effect' and cannot be assumed for other HDAC6 inhibitors, many of which have different selectivity windows, off-target activities, and cellular effects [REFS-1, REFS-2]. Therefore, procurement must be product-specific to ensure experimental reproducibility and data validity.

BRD9757 Procurement Evidence: Quantified Selectivity and Cellular Differentiation


BRD9757 vs. Tubastatin A: Superior Histone H3 Acetylation Specificity in HeLa Cells

In a direct comparative study in HeLa cells, BRD9757 (10-30 µM, 24h) dose-dependently increased acetylation of the HDAC6 substrate α-tubulin without causing any detectable increase in histone H3 acetylation. In contrast, the benchmark HDAC6 inhibitor Tubastatin A induced a clear, concentration-dependent increase in H3 acetylation at the same concentrations, indicating significant off-target activity on Class I HDACs . This provides direct evidence that BRD9757 offers superior HDAC6 cellular selectivity over Tubastatin A.

Epigenetics HDAC6 Inhibition Cellular Selectivity Tubulin Acetylation

BRD9757 vs. Pan-HDAC Inhibitor SAHA: Functional HDAC6-Selective α-Tubulin Hyperacetylation

A head-to-head comparison in HeLa cells revealed a critical functional difference. BRD9757 treatment (10-30 µM) induced α-tubulin hyperacetylation, a direct readout of HDAC6 inhibition, but did not increase histone H3 acetylation. Conversely, the pan-HDAC inhibitor SAHA (vorinostat) induced both α-tubulin and histone H3 hyperacetylation . This demonstrates that BRD9757 achieves functional HDAC6-selective effects in a cellular context, whereas SAHA broadly inhibits multiple HDAC classes, confounding the specific role of HDAC6.

Epigenetics Pan-HDAC Inhibition Biomarker Tubulin

BRD9757 vs. Class I HDACs: Quantified >20-Fold Selectivity Window

Biochemical profiling against a panel of recombinant human HDAC enzymes established the precise selectivity margin of BRD9757. It potently inhibits HDAC6 with an IC50 of 30 nM. Against the four Class I HDAC isoforms, it is significantly less potent, with IC50 values of 638 nM (HDAC1), 1,790 nM (HDAC2), 694 nM (HDAC3), and 1,090 nM (HDAC8) . This translates to a minimum selectivity window of 21-fold (HDAC1) and up to 60-fold (HDAC2), confirming its >20-fold Class I selectivity claim.

Biochemical Assay Selectivity Profiling HDAC1 HDAC2 HDAC3 HDAC8

BRD9757 vs. Class IIa HDACs: >400-Fold Selectivity Ensures Minimal Cross-Reactivity

The selectivity of BRD9757 extends to Class IIa HDACs, where it is largely inactive. Biochemical assays show IC50 values of 21.8 µM (HDAC4), 18.3 µM (HDAC5), 12.6 µM (HDAC7), and >33.3 µM (HDAC9) . Compared to its 30 nM IC50 against HDAC6, this yields selectivity windows ranging from 420-fold (HDAC7) to over 1,110-fold (HDAC9).

Selectivity Profiling HDAC4 HDAC5 HDAC7 HDAC9 Class IIa HDAC

BRD9757 vs. Tubacin: Comparative Potency and Structural Implications

While Tubacin is another well-known HDAC6 inhibitor with higher potency (IC50 ~4 nM) , BRD9757 (IC50 30 nM) [1] offers a critical structural and pharmacological distinction. Tubacin possesses a large, complex cap group and linker that contributes to its high potency but also limits its ligand efficiency and may affect its pharmacokinetic properties. In contrast, BRD9757 is a 'capless' inhibitor that achieves potent and selective HDAC6 inhibition through a minimalist, ligand-efficient structure [REFS-2, REFS-3].

HDAC6 Inhibitor Potency Tubacin Structure-Activity Relationship

BRD9757 Optimal Applications: Evidence-Based Scenarios for Procurement and Use


Selective Modulation of α-Tubulin Acetylation Without Histone H3 Confounding Effects

Researchers investigating the specific role of HDAC6 in microtubule dynamics, cell motility, or aggresome formation can use BRD9757 as a precise chemical probe. Unlike Tubastatin A or pan-HDAC inhibitors (SAHA), BRD9757 selectively increases α-tubulin acetylation without altering histone H3 acetylation in HeLa cells at 10-30 µM . This ensures that observed phenotypic changes can be confidently attributed to HDAC6 inhibition rather than off-target effects on Class I HDACs. This is critical for studies in cancer biology, neurodegenerative disease (e.g., tau protein acetylation), and inflammation.

Biochemical and Cellular HDAC6 Profiling with Defined Selectivity Windows

For laboratories conducting panel screening of HDAC isoforms or validating new HDAC6 assays, BRD9757 serves as a well-characterized reference inhibitor. Its quantified selectivity profile—IC50 values of 30 nM (HDAC6), 0.638 µM (HDAC1), 1.79 µM (HDAC2), 0.694 µM (HDAC3), 1.09 µM (HDAC8), and >12 µM (Class IIa) —allows for precise calculation of selectivity windows and serves as a benchmark for comparing novel compounds. This is particularly useful in drug discovery and academic screening centers requiring a reliable, off-the-shelf standard.

Medicinal Chemistry and Probe Development: Exploiting a Minimalist, 'Cap-Free' Scaffold

BRD9757 is an ideal starting point for structure-activity relationship (SAR) studies and the development of next-generation HDAC6 inhibitors. Its 'cap-free' structure, confirmed by the foundational 2013 study [1], demonstrates that high potency and selectivity can be achieved without a large surface-binding motif. This minimalist core (MW 127.14 Da) offers high ligand efficiency and provides a clean template for introducing novel functional groups or linkers to optimize pharmacokinetic properties or explore new binding interactions, as evidenced by subsequent studies using BRD9757 as a molecular probe [2].

Validation of HDAC6 as a Therapeutic Target in Disease Models Requiring Precise Inhibition

In preclinical research where the goal is to validate HDAC6 as a target for therapeutic intervention (e.g., in cancer, neurological disorders, or fibrosis), BRD9757 provides a selective, non-promiscuous tool. Its established selectivity over Class I and IIa HDACs (>20-fold and >400-fold, respectively) minimizes confounding results from broad HDAC inhibition, which is common with less selective compounds. This makes BRD9757 particularly valuable for target validation studies in complex biological systems where off-target effects can obscure true target engagement and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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